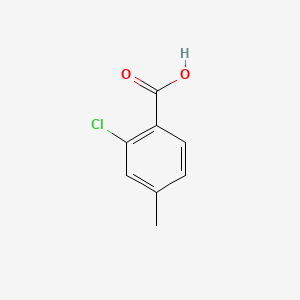

2-Chloro-4-methylbenzoic acid

説明

Overview of Benzoic Acid Derivatives in Organic Chemistry

Benzoic acid (C₆H₅COOH) is the simplest aromatic carboxylic acid, consisting of a benzene (B151609) ring attached to a carboxyl group. ymerdigital.comnewworldencyclopedia.orgwikipedia.org This foundational structure serves as a parent for a vast family of compounds known as benzoic acid derivatives. These derivatives are formed by substituting one or more hydrogen atoms on the benzene ring with other functional groups. britannica.comsavemyexams.com They are widely distributed in nature and play a crucial role as intermediates in the biosynthesis of many secondary metabolites. ymerdigital.comwikipedia.org

In organic synthesis, benzoic acid and its derivatives are pivotal precursors for a multitude of more complex molecules. newworldencyclopedia.org The reactivity of both the aromatic ring and the carboxylic acid group allows for a wide range of chemical transformations. wikipedia.org The carboxylic group can be converted into esters, amides, acid halides, and acid anhydrides, which are fundamental reactions in synthetic chemistry. newworldencyclopedia.orgwikipedia.org Consequently, these derivatives are integral to the production of pharmaceuticals, dyes, polymers, and agrochemicals. ymerdigital.combritannica.comguidechem.com

Significance of Halogenated and Alkylated Benzoic Acids

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) or alkyl groups onto the benzoic acid ring profoundly alters the compound's physical and chemical properties. uc.ptnih.gov Halogenation, the process of adding halogens, is particularly significant. Halogenated compounds are invaluable as intermediates in synthesizing complex molecules and are used to study reaction mechanisms. scbt.com The presence of a halogen can influence the acidity of the carboxyl group, the molecule's reactivity in electrophilic aromatic substitution, and its biological activity. uc.ptoup.com Chloro-substituted benzoic acids are noted for being highly versatile precursors or intermediates in organic synthesis. uc.pt

Similarly, alkylation—the addition of alkyl groups (like methyl or ethyl)—also modifies the parent molecule. Alkylated benzoic acids are important intermediates in the industrial synthesis of fine chemicals, dyes, and crop-protection agents. google.com The alkyl group can affect the compound's solubility and electronic properties, providing another tool for chemists to fine-tune molecules for specific applications. The development of efficient methods for the ortho-alkylation of benzoic acids, for example, has been a focus of research to create valuable building blocks for pharmaceuticals and other materials. nih.gov

Research Context of 2-Chloro-4-methylbenzoic Acid within Aromatic Carboxylic Acids

This compound is a disubstituted benzoic acid derivative that features both a halogen (chloro) and an alkyl (methyl) group attached to the aromatic ring. This specific combination of substituents makes it a compound of interest in chemical research. It embodies the characteristics of both halogenated and alkylated benzoic acids, possessing a unique set of properties that make it a versatile chemical intermediate. guidechem.com

Structure

3D Structure

特性

IUPAC Name |

2-chloro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJUBDJLKREUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370922 | |

| Record name | 2-chloro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7697-25-8 | |

| Record name | 2-Chloro-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7697-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 2 Chloro 4 Methylbenzoic Acid

2-Chloro-4-methylbenzoic acid is a white crystalline solid at room temperature. guidechem.comlookchem.com It is characterized by the molecular formula C₈H₇ClO₂, and its properties are derived from the combined influence of the carboxyl, chloro, and methyl functional groups on the benzene (B151609) ring. It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol (B145695) and acetone (B3395972). guidechem.comlookchem.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Synonyms | 2-Chloro-p-toluic acid, 4-Carboxy-3-chlorotoluene | lookchem.com |

| CAS Number | 7697-25-8 | guidechem.comlookchem.comnih.gov |

| Molecular Formula | C₈H₇ClO₂ | guidechem.comlookchem.com |

| Molecular Weight | 170.59 g/mol | guidechem.comnih.gov |

| Appearance | White crystalline solid | guidechem.comlookchem.com |

| Melting Point | 195 °C | lookchem.com |

| Boiling Point | 303.5 °C at 760 mmHg | lookchem.com |

| Density | 1.31 g/cm³ | lookchem.com |

Synthesis and Production

The primary method for producing benzoic acid derivatives is through the oxidation of the corresponding alkylbenzenes. savemyexams.com For 2-Chloro-4-methylbenzoic acid, a common industrial synthesis route involves the oxidation of 2-chloro-4-methyltoluene. This process typically uses strong oxidizing agents. For instance, alkyl side-chains on a benzene (B151609) ring can be oxidized to a carboxylic acid by heating the starting material under reflux with an oxidizing agent like potassium permanganate (B83412) (KMnO₄) in an alkaline solution, followed by acidification. savemyexams.com

Another general laboratory synthesis for benzoic acids involves the use of a Grignard reagent. wikipedia.org This would entail converting a halogenated precursor, such as 1-bromo-2-chloro-4-methylbenzene, into a Grignard reagent (phenylmagnesium bromide derivative) and then reacting it with carbon dioxide ("carboxylation"), followed by an acidic workup to yield the carboxylic acid. wikipedia.org

Chemical Reactivity and Downstream Products

As a bifunctional molecule, 2-Chloro-4-methylbenzoic acid exhibits reactivity at the carboxylic acid group, the aromatic ring, and the methyl group.

Reactions of the Carboxylic Acid Group: Like other carboxylic acids, it can undergo esterification with alcohols in the presence of an acid catalyst to form esters. wikipedia.org It can also be converted to its more reactive acid chloride, 2-chloro-4-methyl-benzoyl chloride, by reacting with agents like thionyl chloride or phosphorus chlorides. newworldencyclopedia.orgwikipedia.orglookchem.com This acid chloride is a key intermediate for producing amides and other derivatives. wikipedia.orglookchem.com

Reactions of the Aromatic Ring: The existing substituents direct further electrophilic aromatic substitution. For example, nitration of this compound can yield 2-chloro-4-methyl-5-nitrobenzoic acid. lookchem.com

Reactions of the Methyl Group: The methyl group can also be functionalized. For instance, radical bromination can convert the methyl group into a bromomethyl group, leading to the formation of 2-chloro-4-(bromomethyl)benzoic acid, another useful synthetic intermediate. lookchem.com

Applications in Chemical Synthesis

Established Synthetic Routes to this compound

Oxidation of 2-Chloro-4-methyltoluene

A primary and effective method for the synthesis of this compound involves the oxidation of the methyl group of 2-chloro-4-methyltoluene. This transformation is typically achieved using strong oxidizing agents. One well-documented, two-step approach begins with the free-radical bromination of 2-chloro-4-methyltoluene at the benzylic position to form 1-(bromomethyl)-2-chloro-4-methylbenzene. This intermediate is then oxidized to the corresponding carboxylic acid.

A common laboratory and industrial method for the initial bromination utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under UV irradiation. chemicalbook.com The subsequent oxidation of the brominated intermediate can be carried out with potassium permanganate (KMnO₄) in an acidic medium (H₂SO₄). This oxidation has been reported to yield this compound with high selectivity. chemicalbook.com

| Oxidizing System | Conditions | Product | Selectivity |

| KMnO₄/H₂SO₄ | 80°C, 4h | This compound | 94% |

| CrO₃/AcOH | Room Temp, 12h | 2-Chloro-4-methylbenzaldehyde | 81% |

| O₃/MeOH | -78°C, 1h | Methyl 2-chloro-4-methylbenzoate | 63% |

| Data derived from oxidation of 1-(Bromomethyl)-2-chloro-4-methylbenzene. chemicalbook.com |

Kinetic studies on the oxidation of substituted toluenes by potassium permanganate show that the reaction is influenced by the nature of the substituents on the aromatic ring. Generally, electron-withdrawing groups, such as a chloro substituent, decrease the ease of oxidation of the methyl group. quora.com

Chlorination and Subsequent Oxidation Strategies

An alternative strategy involves the chlorination of a toluene (B28343) derivative that already possesses the carboxylic acid functionality or a precursor to it. One approach starts with p-toluic acid (4-methylbenzoic acid). However, direct electrophilic chlorination of p-toluic acid or its acid chloride derivative is not an efficient method for producing the 2-chloro isomer. The methyl group is an ortho-, para-director, while the carboxylic acid (or acyl chloride) group is a meta-director. The combined directing effects favor chlorination at the 3-position (ortho to the methyl group and meta to the carboxyl group).

A patent for the chlorination of 4-methylbenzoic acid chloride using ferric(III) chloride as a catalyst reported the formation of 3-chloro-4-methyl benzoic acid chloride as the major product (84.9%), with only a negligible amount of the desired 2-chloro-4-methyl benzoic acid chloride (0.1%) being isolated. achemblock.comchemicalbook.com

| Product | Yield |

| 3-Chloro-4-methyl benzoic acid chloride | 84.9% |

| 2-Chloro-4-methyl benzoic acid chloride | 0.1% |

| Dichloro-4-methyl benzoic acid chloride | 2.2% |

| Product distribution from the chlorination of 4-methylbenzoic acid chloride. achemblock.comchemicalbook.com |

A more viable, albeit longer, route starting from toluene involves a sequence of reactions that strategically installs the functional groups. This can include the nitration of toluene, separation of the ortho- and para-nitrotoluene isomers, followed by chlorination and subsequent oxidation of the methyl group and reduction of the nitro group at appropriate stages. google.com

Alternative Synthetic Pathways

Other synthetic routes to this compound have been explored. One such method involves the use of a Grignard reagent. This approach typically starts with the synthesis of a suitable Grignard reagent from a halo-substituted toluene, which is then reacted with carbon dioxide (carboxylation) to form the corresponding carboxylic acid after an acidic workup. chemicalbook.comenvironmentclearance.nic.in For the synthesis of this compound, this would necessitate starting from a di-halogenated toluene, such as 2-chloro-4-bromotoluene, to form the Grignard reagent at the more reactive bromo-position, followed by carboxylation. Mechanochemical methods for Grignard reactions with gaseous carbon dioxide have also been developed, offering advantages such as shorter reaction times and reduced solvent usage.

Another reported, though less detailed, method suggests the production of this compound by reacting phosphorus pentachloride with an appropriate aryl halide in an organic solvent. google.com

Synthesis of Aminated this compound Derivatives

The synthesis of aminated derivatives of this compound can be achieved through two primary strategies: direct chlorination of a pre-aminated benzoic acid derivative or amination of the pre-formed this compound.

Direct Chlorination of Substituted Anilines

The synthesis of aminated this compound derivatives can be accomplished by the chlorination of an appropriately substituted aminobenzoic acid. For instance, the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid has been achieved by the chlorination of 2-amino-3-methylbenzoic acid using N-chlorosuccinimide or dichlorohydantoin. patsnap.comgoogle.com This demonstrates that a chlorine atom can be introduced into an existing aminobenzoic acid structure.

A similar strategy is employed in the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid, where 4-amino-2-methoxy-benzoic acid methyl ester is chlorinated with N-chlorosuccinimide. google.com Another approach involves the nitration of a chloro-toluic acid derivative, followed by the reduction of the nitro group to an amine. For example, 2-chloro-5-aminobenzoic acid can be produced by the nitration of ortho-chloro-benzoic acid, followed by reduction of the resulting chloro-nitro-benzoic acids. chemicalbook.com

Amination of this compound

A highly effective method for the synthesis of N-aryl derivatives of aminated this compound is the copper-catalyzed amination of 2-chlorobenzoic acids with aniline (B41778) derivatives. This reaction, often referred to as an Ullmann condensation or Goldberg reaction, allows for the formation of a C-N bond between the chlorinated benzoic acid and an amine. google.comnih.gov

This method has been shown to be chemo- and regioselective, eliminating the need for protection of the carboxylic acid group. google.com The reaction proceeds effectively with both electron-rich and electron-deficient aryl chlorides and anilines, including sterically hindered anilines. google.com A typical catalytic system involves copper(I) iodide (CuI) or a mixture of copper and copper(II) oxide (Cu/Cu₂O) and a base such as potassium carbonate (K₂CO₃). google.comresearchgate.net The use of ultrasound has been shown to enhance reaction rates and yields in some Ullmann-type reactions. researchgate.netgoogle.com

| 2-Chlorobenzoic Acid Derivative | Amine | Product | Yield |

| 2-Chlorobenzoic acid | 2,6-Dimethylaniline | 2-((2,6-Dimethylphenyl)amino)benzoic acid | 63-65% |

| 2-Chlorobenzoic acid | 2,6-Diisopropylaniline | 2-((2,6-Diisopropylphenyl)amino)benzoic acid | 48% |

| 3-Chloro-4-nitrobenzoic acid | Cyclohexylamine | 2-Cyclohexylamino-4-nitrobenzoic acid | 86% |

| 3,4-Dimethoxy-2-chlorobenzoic acid | Aniline | 2-Anilino-4,5-dimethoxybenzoic acid | 84% |

| Data from copper-catalyzed amination reactions of various chlorobenzoic acids. google.comresearchgate.net |

Derivatization Strategies for this compound

The functional versatility of this compound is largely due to its carboxylic acid group, which allows for numerous derivatization strategies. These modifications are employed to alter the compound's physical properties, enhance its reactivity, or facilitate its analysis.

Esterification Reactions

Amidation Reactions

Amidation involves the reaction of the carboxylic acid group with an amine to form an amide. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride. The acidity of the carboxylic acid group in compounds like 2-chloro-4-(methylsulfonyl)benzoic acid makes it amenable to such reactions. cymitquimica.com The conversion to 2-chloro-4-methylbenzoyl chloride can be accomplished using a chlorinating agent like thionyl chloride or phosphorus pentachloride. researchgate.net The resulting acyl chloride is then reacted with a primary or secondary amine to yield the corresponding amide derivative. This strategy is a cornerstone in building more complex molecules from the this compound scaffold.

Formation of Acylthiourea and Thiazolidinone Derivatives

A significant derivatization pathway for benzoic acids involves the formation of acylthioureas, which are versatile intermediates for synthesizing various heterocyclic compounds, including thiazolidinones. dergipark.org.tr The synthesis begins with the conversion of the benzoic acid to its acyl chloride. For a structurally similar compound, 2-chloro-4-(methylsulfonyl)benzoyl chloride, the acyl chloride is reacted with ammonium (B1175870) thiocyanate (B1210189) in a solvent like acetone (B3395972) to generate an in-situ acyl isothiocyanate. researchgate.netnih.gov Subsequent addition of a substituted aromatic amine to this mixture yields the N-(arylcarbamothioyl)benzamide, an acylthiourea derivative. researchgate.net

These acylthiourea derivatives can then undergo cyclocondensation. For example, reaction with tert-butyl chloroacetate (B1199739) leads to the formation of 3-{[2-chloro-4-(methylsulfonyl)phenyl]carbonyl}-2-(imino)-1,3-thiazolidin-4-one. researchgate.net Another common method for creating 2-imino-1,3-thiazolidin-4-one derivatives is the reaction of thiourea (B124793) compounds with ethyl bromoacetate (B1195939) in the presence of a base like sodium acetate (B1210297). dergipark.org.trresearchgate.net These heterocyclic derivatives are of significant interest due to their wide range of biological activities. dergipark.org.tr

| Reaction Step | Reagents | Conditions | Product |

| Acyl Chloride Formation | Thionyl chloride | Reflux | 2-Chloro-4-(methylsulfonyl)benzoyl chloride researchgate.net |

| Acylthiourea Synthesis | Ammonium thiocyanate, Substituted amine, Acetone | Reflux | 2-chloro-4-(methylsulfonyl)-N-(arylcarbamothioyl)benzamides researchgate.net |

| Thiazolidinone Formation | tert-Butyl chloroacetate | Cyclocondensation | 3-{[2-chloro-4-(methylsulfonyl)phenyl]carbonyl}-2-(imino)-1,3-thiazolidin-4-one researchgate.net |

Charge-Switch Derivatization for Analytical Applications

For analytical purposes, particularly in liquid chromatography-mass spectrometry (LC-MS), the sensitivity of detection for carboxylic acids can be limited in the commonly used negative ion mode. nih.gov Charge-switch derivatization is a strategy to overcome this by converting the carboxylic acid into a derivative that carries a permanent positive charge, thereby enhancing ionization efficiency in the positive ion mode. nih.govresearchgate.net This leads to a significant increase in sensitivity and more robust quantification. nih.gov

Several reagents have been developed for this purpose, including N-(4-aminomethylphenyl)-pyridinium (AMPP), which has been shown to increase ionization efficiency by 10 to 30-fold for certain fatty acids. nih.govmdpi.com Other reagents include tris(2,4,6-trimethoxyphenyl)phosphonium propylamine (B44156) (TMPP) bromide and p-dimethylaminophenacyl bromide (DmPA-Br). nih.govresearchgate.netlongdom.org This technique improves signal intensity and can enhance chromatographic separation by altering the polarity of the analyte. longdom.org While not specific to this compound, this is a powerful and applicable strategy for its trace analysis in complex matrices.

Strategies Utilizing Alkyl Chloroformates

Derivatization using alkyl chloroformates, such as ethyl chloroformate (ECF), is a well-established method for preparing volatile derivatives of polar analytes for gas chromatography-mass spectrometry (GC-MS) analysis. pragolab.czuniroma1.it A key advantage of this method is that the reaction can be performed directly in an aqueous medium, eliminating the need for anhydrous conditions often required for silylation reagents. uniroma1.itresearchgate.net The reaction is typically fast, occurring at room temperature. uniroma1.it In this process, the carboxylic acid group of this compound is converted into its corresponding ethyl ester, while other protic groups like phenols would be converted to ethoxycarbonyl derivatives. pragolab.czuniroma1.it This simultaneous extraction and derivatization procedure is efficient and uses low-cost reagents, making it a practical choice for the routine analysis of acidic compounds. uniroma1.it

| Derivatization Parameter | Details |

| Reagent | Ethyl Chloroformate (ECF) uniroma1.it |

| Reaction Medium | Aqueous phase (pH > 9) with an immiscible organic solvent (e.g., hexane) uniroma1.it |

| Catalyst | Pyridine (B92270) uniroma1.it |

| Temperature | Room Temperature uniroma1.it |

| Product | Ethyl 2-chloro-4-methylbenzoate |

Industrial Scale-Up and Process Optimization in this compound Synthesis

The industrial production of this compound and its analogs requires robust, cost-effective, and scalable synthetic routes. Process optimization focuses on maximizing yield, ensuring high purity, and minimizing environmental impact.

Patents for the synthesis of the closely related 2-chloro-4-(methylsulfonyl)benzoic acid provide insight into potential industrial methodologies. One such route starts with 4-methylsulfonyltoluene, which undergoes a chlorination reaction using chlorine gas in the presence of a catalyst like iron powder and a low-polarity solvent such as carbon tetrachloride at 85-95°C. google.com The resulting 2-chloro-4-methylsulfonyltoluene is then oxidized to the final benzoic acid product. google.com The oxidation step is critical and can be performed using strong oxidizing agents like nitric acid at high temperatures (175-195°C). google.com Another patented oxidation method uses a combination of nitric acid and oxygen under pressure in an autoclave, with a catalyst system such as CuI and Co₂O₃, at temperatures up to 200°C. google.com

Catalytic Oxidation Methods

Catalytic oxidation represents a significant class of methods for the synthesis of this compound. These methods utilize a catalyst to facilitate the oxidation of the methyl group on the precursor, 2-chloro-4-methyltoluene, often using a stronger oxidizing agent.

One of the most common laboratory and industrial methods involves the use of potent oxidizing agents in the presence of an acid or base. For instance, the oxidation of 1-(bromomethyl)-2-chloro-4-methylbenzene, which is derived from 2-chloro-4-methyltoluene, can yield this compound. A specific example is the use of potassium permanganate (KMnO₄) in an acidic medium (H₂SO₄), which is a powerful and effective method for this conversion, achieving high yields.

Traditional synthesis routes for similar halogenated benzoic acids have also employed oxidants like dichromate. patsnap.com However, due to the high toxicity and environmental pollution associated with heavy metals like chromium, these methods are becoming less favorable. patsnap.com

Other reported oxidation methods for substituted toluenes include the use of nitric acid or sodium hypochlorite. google.com For the oxidation of chlorotoluenes specifically, transition metal catalysts are often employed. Systems involving cobalt and manganese salts, such as cobalt acetate and manganese acetate, often in combination with a bromide source, are used to catalyze the oxidation of chlorotoluene isomers with oxygen. researchgate.net The oxidation of chlorinated alkyl aromatic hydrocarbons can be challenging, and research has focused on developing robust solid catalysts to replace classical methods that generate significant environmental pollution. cyberleninka.ru

Table 1: Comparison of Catalytic Oxidation Methods for Substituted Toluenes

| Starting Material | Oxidizing System/Catalyst | Conditions | Product | Yield/Selectivity | Reference |

| 1-(Bromomethyl)-2-chloro-4-methylbenzene | KMnO₄/H₂SO₄ | 80°C, 4h | This compound | 94% | |

| o-Chlorotoluene | Co(OAc)₂/Mn(OAc)₂/KBr, O₂ | Acetic acid/water | o-Chlorobenzaldehyde | 71.8% Selectivity | researchgate.net |

| 2-Chloro-4-fluorotoluene | Dichromate | Not specified | 2-Chloro-4-fluorobenzoic acid | Low yield reported | patsnap.com |

| 2-Chloro-4-methylsulfonyltoluene | Nitric acid, O₂ | 140°C–200°C | 2-Chloro-4-methylsulfonylbenzoic acid | Not specified | google.com |

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, modern synthetic efforts focus on developing environmentally benign and sustainable methods for producing this compound. These approaches aim to replace hazardous reagents, minimize waste, and improve energy efficiency. A key strategy is the use of molecular oxygen as the primary oxidant, which is abundant and produces water as the only byproduct. rsc.org

A significant advancement in this area is the development of metal-free catalytic systems. rsc.org Researchers have synthesized N-alkyl pyridinium (B92312) salts that act as effective catalysts for the selective oxidation of methyl aromatic hydrocarbons using molecular oxygen. rsc.orgrsc.org For example, 1-benzyl-4-N,N-dimethylaminopyridinium salt has demonstrated high catalytic activity for the oxidation of p-xylene (B151628) to p-toluic acid, achieving a 95% conversion with 84% selectivity. rsc.orgrsc.org This type of catalytic system is directly applicable to the oxidation of 2-chloro-4-methyltoluene. The reaction is typically carried out in a solvent like acetonitrile (B52724) at elevated temperature and pressure, often with an initiator such as p-tolualdehyde to reduce the induction period. rsc.orgrsc.org The electronic properties of the catalyst can be tuned by changing the substituents on the pyridine ring to optimize performance. rsc.org

The proposed mechanism for this metal-free catalysis involves the formation of a hydroperoxide intermediate from the starting material. rsc.org The catalyst then facilitates the decomposition of this hydroperoxide, initiating a radical chain reaction that leads to the formation of the corresponding carboxylic acid. rsc.org

Another green approach involves the use of solid, heterogeneous catalysts. cyberleninka.ru Catalysts such as vanadium-phosphorus oxides supported on silica (B1680970) (V-P-O/SiO₂) have shown high activity for the gas-phase oxidation of substituted toluenes. cyberleninka.ru The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, allowing them to be recycled and reused, which simplifies product purification and reduces waste.

Table 2: Research Findings for Green Catalytic Oxidation of Methyl Aromatic Hydrocarbons

| Substrate | Catalyst System | Conditions | Conversion | Selectivity | Reference |

| p-Xylene | 1-Benzyl-4-N,N-dimethylaminopyridinium salt, O₂ | 160 °C, 1.5 MPa, Acetonitrile, 4h | 95% | 84% (to p-toluic acid) | rsc.orgrsc.org |

| o-Xylene | 1-Benzyl-4-N,N-dimethylaminopyridinium salt, O₂ | 160 °C, 1.5 MPa, Acetonitrile, 4h | 96% | Not specified | rsc.org |

| p-tert-Butyl toluene | 1-Benzyl-4-N,N-dimethylaminopyridinium salt, O₂ | 160 °C, 1.5 MPa, Acetonitrile, 4h | 93% | Not specified | rsc.org |

| p-Substituted Toluenes | V-P-O/SiO₂ | 643 K, Gas Phase | 60-90% | Not specified | cyberleninka.ru |

Advanced Spectroscopic Techniques for Molecular Structure Analysis

Spectroscopy is a cornerstone of chemical analysis, utilizing the interaction of electromagnetic radiation with matter to obtain information about a substance's structure and composition. Various spectroscopic methods are applied to characterize this compound and its derivatives, each providing unique and complementary data.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By measuring the absorption of radiofrequency waves by atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each nucleus.

¹H NMR: In the proton NMR spectrum of this compound, the chemical shifts (δ) of the protons are influenced by the electron-withdrawing chloro and carboxylic acid groups and the electron-donating methyl group. The methyl group protons are expected to appear as a singlet, typically shifted downfield. For instance, in the analog 3-Chloro-4-fluoro-2-methylbenzoic acid, the methyl group singlet is observed around δ 2.3 ppm. The aromatic protons will exhibit a complex splitting pattern due to their coupling with each other. For comparison, the aromatic protons of 2-chlorobenzoic acid appear in the range of δ 7.31-8.09 ppm, while those of 4-methylbenzoic acid are seen at δ 7.29-7.84 ppm. rsc.org The acidic proton of the carboxyl group typically appears as a broad singlet at a very downfield position, often above δ 10 ppm. rsc.orgrsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically found at a low field, often in the range of 165-175 ppm, as seen in various benzoic acid derivatives. rsc.orgrsc.org The aromatic carbons will have distinct signals, with their chemical shifts determined by the attached substituents. The carbon atom attached to the chlorine will be shifted, as will the carbon bearing the methyl group.

Table 1: Characteristic NMR Data for Benzoic Acid Analogs

| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| 2-Chlorobenzoic acid | ¹³C | 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 | CDCl₃ |

| ¹H | 8.09 (d), 7.50 (m), 7.40 (m), 7.31 (m) | CDCl₃ | |

| 4-Methylbenzoic acid | ¹³C | 167.80, 143.46, 129.80, 129.55, 128.52, 21.55 | DMSO |

| ¹H | 12.80 (s), 7.84 (d), 7.29 (d), 2.36 (s) | DMSO |

| 3-Chloro-4-fluoro-2-methylbenzoic acid | ¹H | ~2.3 (s, for -CH₃) | - |

Data compiled from references rsc.org.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is particularly useful for identifying functional groups. acs.org

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 2500–3000 cm⁻¹ is typical for the O-H stretching vibration of the carboxylic acid group, which is often involved in hydrogen bonding. The C=O stretching vibration of the carbonyl group is a strong, sharp peak usually appearing around 1680–1710 cm⁻¹. For example, the C=O stretch for 2-chloro-4-nitrobenzoic acid is observed at 1704 cm⁻¹. acs.org The presence of hydrogen-bonded dimers, common in carboxylic acids, can influence the position of these bands. ucl.ac.uk Other important vibrations include C-Cl stretching, C-H stretching and bending of the methyl group, and various aromatic C-C and C-H vibrations.

Table 2: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500 - 3000 (broad) |

| Carbonyl | C=O Stretch | 1680 - 1710 |

| Alkyl | C-H Stretch | 2850 - 2960 |

Frequencies are based on typical values for these functional groups and data from analogs. acs.org

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability.

For substituted benzoic acids, the C=O stretching mode also gives a strong signal in the Raman spectrum, often observed near 1650 cm⁻¹. indexcopernicus.com The aromatic ring vibrations also produce characteristic Raman bands. Studies on similar molecules, such as 2-chloro-4-methylaniline (B104755) and 2-Chloro-4-(methylsulfonyl)benzoic acid, have utilized FT-Raman spectroscopy for detailed structural analysis. nih.govresearchgate.net The technique is valuable for studying both solid samples and solutions, providing insights into molecular structure and intermolecular interactions.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₇ClO₂), the calculated molecular weight is 170.59 g/mol , and its monoisotopic mass is 170.0134572 Da. nih.gov

When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), the technique (LC-MS or UPLC-MS) becomes a highly sensitive and selective method for separating and identifying compounds in complex mixtures. bldpharm.commdpi.com This is particularly useful for analyzing reaction products or metabolites. The fragmentation pattern observed in the mass spectrum can provide further structural information, helping to confirm the arrangement of substituents on the benzoic acid core. The presence of chlorine is readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. For aromatic compounds like this compound, the absorption is primarily due to π → π* transitions in the benzene (B151609) ring.

The position of the absorption maximum (λmax) and the molar absorptivity are sensitive to the substituents on the ring. The spectrum of an analog, 3-Chloro-4-fluoro-2-methylbenzoic acid, shows a λmax around 270 nm. UV-Vis spectroscopy can be used for quantitative analysis and to study factors affecting the electronic structure, such as solvent polarity or light exposure, which can cause shifts in the λmax. rsc.org

Mass Spectrometry (LC-MS, UPLC-MS)

X-ray Diffraction Studies for Crystal Structure Determination

While spectroscopic methods reveal the connectivity and functional groups of a molecule, single-crystal X-ray diffraction provides the definitive, three-dimensional structure of a compound in the solid state. This technique determines the precise spatial arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Studies on analogs like 2-chlorobenzoic acid and 2-methylbenzoic acid show that they form hydrogen-bonded dimers, which then arrange into infinite ribbon-like structures in the crystal. researchgate.net A detailed analysis of a co-crystal of the analog 2-chloro-4-nitrobenzoic acid with 2-aminobenzoic acid revealed a triclinic crystal system with a P1̅ space group. acs.org Such studies provide critical information on supramolecular assemblies, like hydrogen bonding and halogen bonding, which govern the physical properties of the solid material. acs.orgdoi.org Powder X-ray Diffraction (PXRD) is also used as a complementary technique to confirm the formation of new crystalline phases and to assess the bulk purity of a synthesized compound. acs.org

Table 3: Example Crystallographic Data for a 2-Chloro-4-nitrobenzoic Acid Salt

| Parameter | Value |

|---|---|

| Compound | 2-chloro-4-nitrobenzoic acid · 2-aminobenzoic acid |

| Crystal System | Triclinic |

| Space Group | P1̅ |

| Primary Interaction | Charge-assisted acid···amine heterosynthon |

| Secondary Interaction | N–H···O hydrogen bonds forming a cyclic tetrameric unit |

Data from the structural analysis of a molecular salt of an analog. acs.org

Single-Crystal X-ray Diffraction of this compound Derivatives

Single-crystal X-ray diffraction (SCXRD) provides definitive proof of molecular structure, including bond lengths, angles, and intermolecular interactions in the crystalline state. A notable derivative of this compound, 4-Methyl-2-(2-methylanilino)benzoic acid, was synthesized and characterized using this technique. iucr.orgresearchgate.net The compound was prepared by reacting this compound with o-toluidine (B26562) in the presence of a catalyst at 403 K. iucr.orgresearchgate.net Single crystals suitable for X-ray analysis were obtained through the slow evaporation of an acetone solution. iucr.orgresearchgate.netnih.gov

The SCXRD analysis revealed that the derivative crystallizes in the monoclinic P21/c space group. researchgate.net The crystal structure is stabilized by intermolecular O—H⋯O hydrogen bonds, which link pairs of molecules to form classic carboxylic acid dimers. iucr.orgnih.gov Additionally, an intramolecular N—H⋯O hydrogen bond is observed, further contributing to the stability of the conformation. iucr.org The crystallographic data for this derivative are summarized in the table below.

Table 1: Crystallographic Data for 4-Methyl-2-(2-methylanilino)benzoic acid researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₅NO₂ |

| Molecular Weight (g/mol) | 241.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.6678 (8) |

| b (Å) | 10.9294 (11) |

| c (Å) | 11.7231 (8) |

| β (°) | 93.395 (7) |

| Volume (ų) | 1236.53 (18) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Cu Kα |

Powder X-ray Diffraction Analysis of Polymorphs and Cocrystals

Powder X-ray Diffraction (PXRD) is a critical tool for analyzing the bulk purity of crystalline materials, identifying different polymorphic forms, and confirming the formation of cocrystals. iucr.orgresearchgate.net While specific PXRD studies on polymorphs or cocrystals of this compound are not extensively reported, research on analogous compounds demonstrates the utility of this technique. For instance, PXRD analysis was instrumental in studying cocrystals of 2-chloro-4-nitrobenzoic acid with various pyridyl and benzoic acid derivatives. acs.org Similarly, PXRD confirmed the solvent-free formation of a cocrystal between 4-methylbenzoic acid and 2-amino-3-bromopyridine. tandfonline.com

In the context of polymorphism, PXRD studies on 2-methylbenzoic acid suggested the presence of an additional polymorph under certain crystallization conditions. researchgate.net The technique is essential for distinguishing between different solid forms, which can exhibit varied physicochemical properties. nih.govacs.org For pharmaceutical cocrystals, PXRD is routinely used to monitor the mechanochemical synthesis and to assess the stability of the new crystalline phase, for example, under varying humidity conditions. researchgate.netnih.gov

Conformational Analysis and Molecular Geometry

The molecular geometry and conformational preferences of this compound derivatives dictate their packing in the crystal lattice. In the case of 4-Methyl-2-(2-methylanilino)benzoic acid, the structure is notably non-planar. iucr.orgresearchgate.net Steric repulsion between the two substituted aromatic rings forces them into a twisted conformation. iucr.orgnih.gov The dihedral angle between the mean planes of the benzoic acid ring and the o-toluidine ring is 50.86 (5)°. iucr.orgresearchgate.netnih.gov

This twisted geometry is a key structural feature. The crystal packing is dominated by hydrogen bonding. The primary interaction is the formation of centrosymmetric dimers via O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. iucr.org An intramolecular N1—H1A⋯O2 hydrogen bond also plays a role in stabilizing the observed molecular conformation. iucr.org The geometric parameters for these crucial hydrogen bonds are detailed below.

Table 2: Hydrogen-Bond Geometry (Å, °) for 4-Methyl-2-(2-methylanilino)benzoic acid iucr.orgiucr.org

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N1—H1A⋯O2 | 0.86 | 2.08 | 2.684 (3) | 126 |

| O1—H1⋯O2ⁱ | 0.82 | 1.84 | 2.654 (3) | 172 |

Symmetry code: (i) -x+1, -y+1, -z+1.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, vibrational frequencies, and electronic properties of chemical compounds. mdpi.comresearchgate.net Calculations are often performed using specific functionals, like B3LYP, and basis sets, such as 6-311++G(d,p), to achieve a reliable correlation between theoretical and experimental data. mdpi.comresearchgate.net

Optimization of Molecular Structure

The first step in most computational studies is the optimization of the molecular geometry to find the most stable conformation (the lowest energy structure). mdpi.com This process involves calculating the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For substituted benzoic acids, DFT calculations, such as those at the B3LYP/6-311++G(d,p) level, are used to determine these parameters. mdpi.comresearchgate.net The geometry of the carboxylic acid group and its orientation relative to the benzene ring are of particular interest, as these factors influence the molecule's reactivity and intermolecular interactions. mdpi.com While specific optimized parameters for this compound are not detailed in the provided sources, the table below presents typical calculated values for related substituted benzoic acids.

Table 1: Representative Optimized Geometrical Parameters for Substituted Benzoic Acids from DFT Calculations (Note: These are representative values for analogous structures; specific values for this compound would require a dedicated calculation.)

| Parameter | Bond/Angle | Typical Calculated Value (Å or °) | Reference Compound(s) |

|---|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.21 Å | Benzoic acid derivatives actascientific.com |

| Bond Length | C-O (hydroxyl) | ~1.36 Å | Benzoic acid derivatives actascientific.com |

| Bond Length | O-H | ~0.98 Å | Benzoic acid derivatives actascientific.com |

| Bond Length | C-Cl | ~1.75 Å | 2-Chlorobenzoic acid mdpi.com |

| Bond Angle | O=C-O | ~122° | 2-Chlorobenzoic acid mdpi.com |

| Dihedral Angle | O=C-O-H | ~0° (planar) or ~180° | 2-Chlorobenzoic acid mdpi.comresearchgate.net |

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. researchgate.net The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. These theoretical spectra are crucial for assigning the bands observed in experimental spectra. indexcopernicus.com To improve agreement with experimental data, calculated harmonic frequencies are often multiplied by a scaling factor (e.g., 0.96 or 0.978) to account for anharmonicity and other systematic errors in the computational method. mdpi.comresearchgate.net Key vibrational modes for this compound include the C=O stretching of the carboxylic acid group, C-H stretching of the methyl group and aromatic ring, and the C-Cl stretching vibration.

Table 2: Key Vibrational Frequencies and Assignments for Substituted Benzoic Acids (Note: Based on data for analogous structures.)

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference Compound(s) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | ~3500 - 3600 (monomer), ~2500-3300 (dimer) | Benzoic acid derivatives indexcopernicus.com |

| Aromatic C-H Stretch | ~3000 - 3100 | 2-Chloro-5-nitrobenzyl Alcohol nih.gov |

| C=O Stretch (Carbonyl) | ~1650 - 1750 | 2-amino-5-bromobenzoic acid, 2C4NBA indexcopernicus.comucl.ac.uk |

| Aromatic C=C Stretch | ~1400 - 1625 | N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide researchgate.net |

| C-Cl Stretch | ~600 - 800 | General range for chloroaromatics |

Electronic Properties: Dipole Moment, Hyperpolarizability, Molecular Electrostatic Potential (MEP)

DFT calculations are also employed to determine the electronic properties that govern a molecule's reactivity and its interactions with electric fields.

Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting sites of chemical reactivity. actascientific.com Different colors on the MEP surface represent different potential values; red indicates regions of negative potential (nucleophilic sites, rich in electrons), while blue indicates regions of positive potential (electrophilic sites, electron-poor). For a molecule like this compound, the most negative potential (red) is expected around the carbonyl oxygen atom of the carboxylic acid group, making it a prime site for electrophilic attack or hydrogen bond acceptance. mdpi.com The region around the acidic hydrogen atom would show a highly positive potential (blue), indicating its susceptibility to nucleophilic attack. The aromatic ring will exhibit a complex potential distribution influenced by the electron-withdrawing chlorine atom and the electron-donating methyl group. mdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. researchgate.net It is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Ligand-Protein Interactions

Docking studies on derivatives of this compound reveal the types of non-covalent interactions that govern its binding to protein targets. tandfonline.comresearchgate.net The carboxylic acid group is a key pharmacophore, capable of forming strong hydrogen bonds with amino acid residues like Arginine, Lysine, or Aspartate. The aromatic ring can participate in hydrophobic and π-π stacking interactions with residues such as Phenylalanine, Tyrosine, or Tryptophan. researchgate.net The chlorine atom can form halogen bonds, which are specific non-covalent interactions that can enhance binding affinity and specificity. mdpi.com For example, in studies of similar compounds, interactions with residues like Glu and Phe have been observed. researchgate.net

Prediction of Binding Affinity

A primary output of molecular docking is the binding affinity (or docking score), typically expressed in kcal/mol. researchgate.net This value estimates the free energy of binding and indicates the stability of the ligand-protein complex; a more negative value suggests a stronger and more stable interaction. researchgate.net Docking studies of various chloro-substituted benzoic acid derivatives against different protein targets, such as bacterial or fungal enzymes, have shown a range of binding affinities. researchgate.netfigshare.com These scores are used to rank potential inhibitors and prioritize them for further experimental testing.

Table 3: Representative Binding Affinities for Chloro-Substituted Aromatic Ligands Against Various Protein Targets (Note: These values are for analogous compounds and serve as examples of typical binding affinities.)

| Ligand Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide derivatives | α-Glucosidase | -8.0 to -9.7 | researchgate.net |

| N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide | Helicobacter pylori urease | -7.7 | researchgate.net |

| 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole | 11β-HSD1 | -8.92 | researchgate.net |

| 2-amino 4-chloro benzoic acid | COVID-19 Protein (6LU7) | -6.2 | researchgate.net |

Crystal Structure Prediction Methodologies

Crystal Structure Prediction (CSP) aims to identify the most stable crystal packing arrangements of a molecule based solely on its chemical diagram. The process generally involves generating a multitude of potential crystal structures and ranking them by their lattice energy.

For molecules like substituted benzoic acids, the first step is often a conformational analysis to identify low-energy shapes of the molecule. rsc.org Subsequently, these conformations are used to generate thousands of possible packing arrangements within various common space groups. The energies of these hypothetical structures are initially calculated using force fields and then refined with more accurate, computationally intensive quantum mechanical methods, such as density functional theory (DFT). iucr.org

In studies of closely related molecules, like o-toluic acid and o-chlorobenzoic acid, computational searches have been employed to generate and evaluate alternative low-energy crystal structures. rsc.org These calculations can rationalize why certain packing motifs are observed experimentally and can reveal the subtle energy differences between various arrangements, which helps to explain phenomena like polymorphism and the formation of disordered co-crystals. rsc.org For instance, calculations demonstrated that interchanging the chloro and methyl groups between the two molecules resulted in structures that were only slightly less stable, highlighting the steric and electronic similarities of these substituents. rsc.org

The supramolecular synthon approach is a cornerstone of crystal engineering, focusing on the identification of robust and predictable non-covalent interactions that guide molecular self-assembly. acs.orgias.ac.in These synthons are structural units within a crystal that are formed by specific and recurring intermolecular interactions.

For carboxylic acids, the most common and reliable supramolecular synthon is the hydrogen-bonded dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds. iucr.orgnih.goviucr.org This interaction typically forms a centrosymmetric eight-membered ring, denoted with the graph set descriptor R²₂(8). This dimer is the primary and most dominant structural motif in the crystal structures of benzoic acid and its derivatives, including those with chloro and methyl substitutions. iucr.org

While the carboxylic acid dimer is the principal synthon, other interactions, such as halogen bonds, can play a significant supporting role in organizing these primary motifs into more extended one- or two-dimensional architectures. nih.gov In studies of related compounds like 2-chloro-4-nitrobenzoic acid, a two-point primary supramolecular synthon was identified as being crucial for the formation of certain crystal structures. nih.govacs.org The reliability of these synthons allows for a rational design approach in creating new multi-component crystals (cocrystals) with desired structural features. nih.gov

The crystal packing of this compound is stabilized by a variety of intermolecular interactions, with a clear hierarchy in their respective strengths. Analysis of closely related systems, such as 2-chloro, 4-X-benzoic acids (where X can be Cl, Br, etc.), provides a quantitative understanding of these forces.

Halogen Bonding: Halogen bonds, such as Cl···Cl or Cl···O interactions, are also observed. researchgate.net These are generally weaker than the primary hydrogen bonds but play a vital role in crystal stabilization. nih.gov Studies on a series of 2-Chloro, 4-X-benzoic acids have shown the presence of Type II X···Cl interactions (where X is a halogen). The strength of homo-halogen interactions (X···X) was found to vary in the order I···I > Br···Br > Cl···Cl > F···F.

Other Interactions: Aromatic stacking interactions (Cπ···Cπ) between the benzene rings are also a common and significant stabilizing force in the crystal structures of these compounds. researchgate.net

A detailed investigation into the hierarchy of these non-covalent interactions in analogous compounds established the following order of decreasing strength: O-H···O dimers > Cπ···Cπ stacking > C-H···O hydrogen bonds > Type II X···Cl halogen bonds and C-H···Cl hydrogen bonds > Type I homo-halogen X···X interactions. This hierarchy is supported by analyses using tools like Hirshfeld surfaces, Quantum Theory of Atoms in Molecules (QTAIM), and total interaction energies calculated via software like CrystalExplorer. researchgate.net

Table 1: Hierarchy of Intermolecular Interactions in 2-Chloro, 4-Substituted Benzoic Acids

| Rank | Interaction Type | Description |

|---|---|---|

| 1 | O-H···O Hydrogen Bond | Forms the primary carboxylic acid dimer synthon. researchgate.net |

| 2 | Cπ···Cπ Stacking | Aromatic stacking between benzene rings. researchgate.net |

| 3 | C-H···O Hydrogen Bond | Weaker hydrogen bonds involving carbon donors. researchgate.net |

| 4 | Halogen/Hydrogen Bonds | Includes Type II X···Cl halogen bonds and C-H···Cl hydrogen bonds. |

| 5 | Homo-Halogen Bond | Weakest interaction, e.g., Type I Cl···Cl contacts. |

Supramolecular Synthon Approach

Thermodynamic Property Calculations

The thermodynamic properties of this compound and related compounds are essential for understanding their phase behavior, stability, and solubility, which is critical for process design in various industries. nih.gov These properties can be determined through experimental measurements and computational modeling.

Experimental techniques such as transpiration, static methods, and thermogravimetric analysis (TGA) are used to measure vapor pressures at different temperatures, from which the standard molar enthalpies of sublimation (ΔH°sub) can be derived. researchgate.net For example, a simple thermogravimetric method can be used to estimate vapor pressure characteristics and subsequently the Antoine constants for benzoic acid derivatives. researchgate.net Calorimetry is used to determine enthalpies of combustion and fusion. mdpi.com

Computational methods complement these experiments. Quantum-chemical methods like the G4 protocol can calculate gas-phase enthalpies of formation with high accuracy, often in good agreement with experimental data. For modeling phase equilibria in solutions, the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) has been successfully applied to benzoic acid and its chloro-derivatives. nih.govresearchgate.net This approach uses pure-component parameters, often derived from vapor pressure data, to model properties like the solubility of the compound in various solvents. nih.govresearchgate.netscience.gov By measuring the solubility of derivatives like 2-chlorobenzoic acid in solvent mixtures at various temperatures, key thermodynamic parameters of solvation such as the Gibbs free energy (ΔGs), enthalpy (ΔHs), and entropy (ΔSs) can be calculated. jbiochemtech.com

Table 2: Key Thermodynamic Properties Calculated for Benzoic Acid Derivatives

| Property | Symbol | Description | Method of Determination |

|---|---|---|---|

| Enthalpy of Sublimation | ΔH°sub | Energy required to change one mole of a substance from solid to gas. | Derived from vapor pressure measurements (TGA, Transpiration). |

| Enthalpy of Formation | ΔH°f | Enthalpy change when one mole of a compound is formed from its constituent elements. | Combustion calorimetry (experimental); G4 quantum chemistry (computational). |

| Enthalpy of Fusion | ΔHfus | Energy required to change one mole of a substance from solid to liquid. | Differential Scanning Calorimetry (DSC). researchgate.net |

| Gibbs Free Energy of Solvation | ΔGs | The energy associated with dissolving a solute in a solvent. | Calculated from solubility measurements. jbiochemtech.com |

| Enthalpy of Solvation | ΔHs | The enthalpy change associated with the dissolution process. | Calculated from the temperature dependence of solubility. jbiochemtech.com |

| Entropy of Solvation | ΔSs | The entropy change associated with the dissolution process. | Calculated from ΔGs and ΔHs. jbiochemtech.com |

Antimicrobial Properties

Derivatives of this compound have shown considerable promise as antimicrobial agents, with research demonstrating activity against a spectrum of bacteria and fungi.

Antibacterial Activity

The antibacterial potential of various analogs has been a subject of extensive research. Studies on 2-chlorobenzoic acid derivatives have indicated greater efficacy against Gram-negative bacteria, such as Escherichia coli, compared to Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. researchgate.net Schiff's bases of 2-chlorobenzoic acid, in particular, were found to be more potent antimicrobial agents than their ester counterparts. researchgate.net

Thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid have demonstrated selective and effective antimicrobial properties. nih.gov Two specific compounds, N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea and N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea, exhibited a broad spectrum of activity against enterobacterial strains like E. coli and S. enteritidis, as well as P. aeruginosa and S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 1024 μg/mL. nih.gov

Further research into amide derivatives identified compounds with significant inhibitory action. nih.gov For instance, certain amide derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, with one of the most active compounds displaying an inhibition zone of 21 mm against S. aureus. nih.gov The MIC values for specific amide compounds against E. coli and S. aureus ranged from 1200 µg/mL to 1800 µg/mL. nih.gov Additionally, some 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives have shown moderate activity against Gram-positive strains, including S. aureus and Bacillus subtilis, with MIC values of 125 µg/mL. x-mol.com

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

| Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid | S. aureus | 32 µg/mL | nih.gov |

| Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid | E. coli | 32-1024 µg/mL | nih.gov |

| Amide Derivative (AL-5) | E. coli | 1200 µg/mL | nih.gov |

| Amide Derivative (AL-5) | S. aureus | 1800 µg/mL | nih.gov |

| Amide Derivative (AL-6) | E. coli | 1400 µg/mL | nih.gov |

| Amide Derivative (AL-6) | S. aureus | 1600 µg/mL | nih.gov |

| 4-[(4-chlorophenyl)sulfonyl]benzoic Acid Derivative | S. aureus | 125 µg/mL | x-mol.com |

| 4-[(4-chlorophenyl)sulfonyl]benzoic Acid Derivative | B. subtilis | 125 µg/mL | x-mol.com |

| Benzamide (B126) Derivative (N8) | E. coli | 1.43 µM | sigmaaldrich.com |

Antifungal Activity

The antifungal properties of these compounds are also noteworthy. Benzoic acid derivatives with a chloro group substitution have been shown to possess enhanced antifungal activity against species like Aspergillus flavus and Aspergillus fumigatus. nih.gov Research has demonstrated that benzoic acid and its derivatives can exert a strong, concentration-dependent fungistatic effect against the plant pathogen Alternaria solani.

Synthesized derivatives of 2-chlorobenzoic acid have been evaluated against fungal strains such as Candida albicans and Aspergillus niger. researchgate.net Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid also exhibited antifungal activity against C. albicans. nih.gov In a study of benzamide derivatives, compound N1, a 2,4-dinitro substituted benzamide, showed potent effects against C. albicans with a MIC of 1.27 µM, while compound N22 was active against A. niger with a MIC of 2.60 µM. sigmaaldrich.com

Antiviral Applications (e.g., Anti-HIV Agents)

The scaffold of chloro-substituted benzoic acids is a key feature in the development of antiviral agents. Notably, 2-Chloro-4-nitrobenzoic acid has been identified as an antiviral agent for treating HIV infections. thegoodscentscompany.commdpi.com The broader family of benzoic acid derivatives has been explored for its potential to inhibit viral replication, with some structures serving as lead compounds for non-nucleoside inhibitors of HIV-1 reverse transcriptase. nih.gov

Specific analogs have been synthesized for targeted antiviral purposes. For instance, 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid is utilized as a reagent in the synthesis of N-benzyl-N''-(4-piperidinyl)urea CCR5 antagonists, which function as anti-HIV-1 agents. sigmaaldrich.com Another experimental anti-HIV drug, 2-chloro-5-[[(1-methyl-ethoxy)thioxomethyl]amino]benzoic acid, 1-methylethylester (also known as NSC 629243), has been the subject of parenteral delivery studies. chemsrc.com Beyond HIV, other research has focused on developing benzoic acid analogues as inhibitors of adenovirus replication. nih.gov

Anticancer Research

Derivatives of this compound have emerged as a significant area of anticancer research, with numerous studies demonstrating the cytotoxic activity of various analogs against several cancer cell lines. mdpi.comacs.org One analog, 4-(2-Chloro-4-methylphenyl)benzoic acid, has been found to inhibit the growth of tumor cells and promote apoptosis.

Chalcone (B49325) derivatives, which can be synthesized from benzoic acid precursors, have shown potent anticancer activity. mdpi.com For example, chalcone-tetrazole hybrids have demonstrated superior activity against colon (HCT116) and prostate (PC-3) cancer cell lines compared to standard chemotherapeutics. Research on 2-chloro-1,4-bis-(5-substituted-1,3,4-oxadiazol-2-ylmethyleneoxy) phenylene derivatives found that some compounds exhibited significant anticancer activity across a panel of sixty cancer cell lines, with Growth Inhibition 50 (GI50) values below 100 μM. In another study, steroidal esters of 4-methyl-3-bis(2-chloroethyl)aminobenzoic acid were synthesized and showed antileukemic effects against P388 and L1210 leukemia models.

Activity against Specific Cancer Cell Lines (e.g., MCF-7 breast cancer)

A significant focus of research has been the activity of these derivatives against the MCF-7 human breast cancer cell line. A series of benzoic acid substituted quinazolinones were synthesized and tested, with most showing moderate to good anti-breast cancer activity in an MTT assay. Phthalazine derivatives have also shown potent activity against both MCF-7 and HepG2 liver cancer cells, with one of the most active compounds recording an IC50 value of 0.15 µM against MCF-7.

Chalcone derivatives have been particularly effective. In one study, a chalcone linked 1,3,4-oxadiazole (B1194373) derivative (COX 26) showed excellent cytotoxic activity against MCF-7 cells with an IC50 value of 6.8 μM. Other research identified novel 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids that displayed high anticancer activity against MCF-7 cells, with IC50 values of 18.7 and 15.6 µM for compounds 2 and 14, respectively. Furthermore, certain chalcone-tetrazole hybrids have shown efficacy against MCF-7 cells, with IC50 values ranging from 2.5 to 31.4 μg/mL.

| Compound Class | Cell Line | Activity (IC50/GI50) | Reference |

| Phthalazine Derivative | MCF-7 | 0.15 µM | |

| Chalcone-Oxadiazole Derivative (COX 26) | MCF-7 | 6.8 µM | |

| Quinoxaline Derivative (Compound 15) | MCF-7 | 2.20 µM | |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) | MCF-7 | 15.6 µM | |

| Chalcone-Tetrazole Hybrid | MCF-7 | 2.5–31.4 µg/mL | |

| 2-chloro-bis-1,3,4-oxadiazole Derivative (3d, 3f) | 60 cell lines | GI50 < 100 µM |

Modulation of Proteostasis Network Pathways

Recent investigations have revealed that benzoic acid derivatives can modulate the proteostasis network (PN), a crucial system for maintaining cellular protein health. researchgate.netnih.gov The PN controls protein synthesis, folding, and degradation, primarily through the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). researchgate.net

A study on benzoic acid derivatives isolated from the fungus Bjerkandera adusta showed that these compounds promote the activity of both the UPP and, most notably, the ALP in human fibroblasts. nih.gov One of the active compounds identified was 3-chloro-4-methoxybenzoic acid, a structural analog of this compound. This mono-halogenated benzoic acid derivative was found to be a putative binder of cathepsins B and L and showed the most potent activation of these lysosomal proteases, with an increase in activity of 467.3%. researchgate.netnih.gov These findings suggest that the chloro-substituted benzoic acid scaffold is a promising candidate for developing modulators of the proteostasis network.

In a separate line of research related to proteostasis in cystic fibrosis, an analog bearing a 3-chloro-4-methylphenyl ring was found to markedly inhibit the ubiquitination of the F508del-CFTR protein, a key step in its degradation pathway. This action points to a direct intervention in the UPP, preventing the disposal of a misfolded but potentially functional protein.

Ubiquitin-Proteasome Pathway (UPP) and Autophagy-Lysosome Pathway (ALP)

The maintenance of cellular protein quality control, or proteostasis, is critical for cellular health and is primarily managed by two major degradation systems: the Ubiquitin-Proteasome Pathway (UPP) and the Autophagy-Lysosome Pathway (ALP). The UPP is the main pathway for degrading short-lived proteins, while the ALP is responsible for the breakdown of long-lived proteins, cytoplasmic components, and entire organelles. nih.govevitachem.com Research into the biological activities of benzoic acid derivatives has revealed their potential to modulate these crucial cellular processes.

Studies on benzoic acid derivatives isolated from the fungus Bjerkandera adusta have shown that these compounds can promote the activity of both the UPP and, in particular, the ALP in human fibroblasts. nih.govnih.gov While the activity of both the UPP and ALP pathways is known to decline with age, the findings suggest that the hydroxybenzoic acid scaffold could be a promising candidate for developing novel modulators of the proteostasis network. nih.govnih.gov Specifically, certain derivatives have been shown to enhance the activity of the 26S proteasome, which is the central enzyme of the UPP. nih.gov This modulation of protein degradation systems highlights the potential therapeutic relevance of this class of compounds. evitachem.com

Cathepsin Activity Modulation

Cathepsins are proteases found in lysosomes that play a vital role in protein degradation and processing. google.com They are integral to the ALP and are involved in various physiological processes, including immune responses and hormone activation. google.com Research has demonstrated that benzoic acid derivatives can act as modulators of cathepsin activity. nih.govnih.gov

In a study evaluating compounds from Bjerkandera adusta, in silico analysis suggested that several benzoic acid derivatives are potential binders of both cathepsin B and cathepsin L. nih.govnih.gov One analog, 3-chloro-4-methoxybenzoic acid, exhibited a particularly potent interaction with these enzymes, leading to a significant activation of both cathepsins in cell-based assays. nih.gov This strong activation of cathepsins B and L suggests that the effects of these benzoic acid compounds on the ALP are likely quite potent. nih.gov Given that deregulation of the ALP is associated with aging and age-related diseases, the ability of this chemical scaffold to modulate cathepsin activity is an area of significant research interest. nih.govnih.gov

| Enzyme | Activity Induced (%) | Finding |

| Cathepsin B | 467.3 ± 3.9 | Significant Activation |

| Cathepsin L | Data not specified | Significant Activation |

| Data based on the activity of the analog 3-chloro-4-methoxybenzoic acid. |

Herbicide Development and Agricultural Applications

This compound and its close analogs serve as important intermediates in the agrochemical industry, particularly in the synthesis of herbicides. The specific chemical structure of these benzoic acid derivatives makes them essential building blocks for creating active herbicidal compounds. innospk.com

A primary application for analogs of this compound is in the production of potent herbicides. For example, the related compound 2-Chloro-4-(methylsulfonyl)benzoic acid is a key intermediate in the synthesis of triketone herbicides such as Sulcotrione and Tembotrione. innospk.comgoogle.com These herbicides are effective in controlling a broad spectrum of broadleaf weeds and grasses, particularly in corn crops. innospk.com The synthesis relies on the specific reactivity of the chloro and sulfonyl groups to form the final active herbicidal structure. innospk.com Similarly, other derivatives like 3-(2-chloro-4-(methylsulfonyl)phenoxy)benzoic acid are used to produce herbicides like fomesafen (B1673529) for weed control in soybeans and cotton. evitachem.com While specific examples point to the synthesis of triketone herbicides, the benzoic acid scaffold is also utilized in the creation of other herbicide classes, such as sulfonylurea herbicides, which are known for their high efficiency and low toxicity. researchgate.netevitachem.com

Intermediate in Pharmaceutical Synthesis

Substituted benzoic acids, including this compound, are versatile intermediates in the synthesis of pharmaceuticals. doi.org The presence of reactive groups on the aromatic ring allows for its incorporation into more complex molecules with desired biological activities. acs.org

A significant application of this compound is as a starting material in the synthesis of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, a modern class of drugs for treating diabetes. thieme-connect.comsorbonne-universite.fr These drugs work by inhibiting glucose reabsorption in the kidneys, thereby lowering blood sugar levels. thieme-connect.com

In a patented industrial process, this compound is used as the initial reactant. google.com It undergoes bromination to produce 5-bromo-2-chloro-4-methylbenzoic acid. google.com This bromo-derivative is a crucial intermediate that is further modified to create various promising SGLT2 inhibitor candidates that are in preclinical and clinical development. thieme-connect.comgoogle.comresearchgate.net The development of scalable and cost-effective synthesis routes for these intermediates is critical for the manufacturing of these therapeutic agents. thieme-connect.comsorbonne-universite.fr

The benzoic acid scaffold is a recurring motif in drug discovery due to its ability to interact with various biological targets. nih.gov Derivatives of this compound are actively investigated in pharmaceutical research for a range of potential therapeutic applications. evitachem.com For instance, the closely related compound 2-chloro-4-nitrobenzoic acid has been explored as an antiviral agent, particularly for the treatment of HIV infection, and to help boost immune responses. doi.orgacs.org The incorporation of halogen atoms like chlorine into drug molecules can enhance properties such as membrane permeability, which may lead to improved oral bioavailability. acs.org The versatility of the this compound structure makes it a valuable starting point for medicinal chemists designing new molecules to modulate biological pathways and treat diseases. evitachem.com

Crystallography and Solid State Chemistry of 2 Chloro 4 Methylbenzoic Acid

The solid-state properties of a compound are of critical importance in materials science and pharmaceuticals, influencing factors from stability to bioavailability. This section delves into the crystallographic and solid-state chemistry of 2-Chloro-4-methylbenzoic acid. However, based on extensive searches of publicly available scientific literature, there is a notable absence of detailed research specifically focused on the polymorphism, cocrystallization, and solvate formation of this particular compound. Much of the available literature investigates the solid-state behavior of its analogue, 2-Chloro-4-nitrobenzoic acid, or other isomers, the findings of which are not directly transferable.

Environmental Fate and Degradation Studies

Biodegradation Pathways of Chlorinated Benzoic Acids

The breakdown of chlorinated benzoic acids in the environment is primarily driven by microbial activity. Bacteria have evolved diverse enzymatic pathways to cleave the aromatic ring and remove the chlorine substituents, a process known as dehalogenation.

A variety of bacterial strains have demonstrated the ability to degrade chlorinated benzoic acids, utilizing them as a sole source of carbon and energy.

Pseudomonas species are particularly notable for their metabolic versatility. Pseudomonas cepacia (now known as Burkholderia cepacia) has been extensively studied for its degradative capabilities. The strain P. cepacia 2CBS, for instance, can grow on 2-chlorobenzoate (B514982), converting it to catechol, which is then processed through a meta-cleavage pathway. nih.gov The initial step in this degradation is catalyzed by a multicomponent enzyme, 2-chlorobenzoate 1,2-dioxygenase, which requires molecular oxygen and NADH to hydroxylate the ring and release the chloride ion. nih.gov

Another strain, Pseudomonas cepacia MB2, is capable of utilizing 2-methylbenzoic acid and can also transform 3-chloro-2-methylbenzoate. nih.govnih.govresearchgate.net However, its growth can be inhibited by other chlorobenzoates, such as 2-chlorobenzoate and various dichlorobenzoates. nih.govnih.govresearchgate.net This inhibition occurs due to the cometabolism of these compounds into chlorinated catechols, which can block key metabolic enzymes like catechol 2,3-dioxygenase. nih.govnih.govresearchgate.net

Other bacterial genera also play a role. Aeromonas hydrophila has shown the ability to degrade several chlorinated benzoic acids, with varying efficiencies. researchgate.netjbarbiomed.com Studies have shown it can degrade 2-chlorobenzoic acid at a rate of 41 µM/hr. researchgate.netgrafiati.com The degradation proceeds via an ortho-cleavage pathway, initiated by a 1,2-dioxygenase enzyme. researchgate.netgrafiati.com

The table below summarizes the degradation rates of different chlorinated benzoic acids by Aeromonas hydrophila.

| Compound | Degradation Rate (µM/hr) |

| 3-chlorobenzoic acid | 65 |

| 2-chlorobenzoic acid | 41 |

| 3,4-dichlorobenzoic acid | 15.5 |

| 4-chlorobenzoic acid | 5 |

| Data sourced from studies on Aeromonas hydrophila. researchgate.netjbarbiomed.comgrafiati.com |

Phytoremediation, the use of plants to clean up contaminated environments, can be significantly enhanced by associated microorganisms. core.ac.uk This symbiotic relationship, particularly within the rhizosphere (the soil region around plant roots), is effective for degrading chlorinated benzoic acids.

Research has shown that inoculating forage grasses with specific bacterial strains can lead to greater degradation of these contaminants than with uninoculated plants. core.ac.uknswai.org For example, combinations of forage grasses like Dahurian wild rye (Elymus dauricus) and meadow brome (Bromus biebersteinii) with Pseudomonas and Alcaligenes species have been shown to effectively reduce levels of various mono- and dichlorinated benzoic acids in soil. oup.comresearchgate.net